molecular formula C13H10ClN3O3 B11026151 4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide

4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide

Cat. No.: B11026151
M. Wt: 291.69 g/mol
InChI Key: QQNPAXBOTBDGML-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide: C10H8ClN3O2\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{O}_{2}C10​H8​ClN3​O2​

    .
  • It belongs to the class of benzamide derivatives and contains a chloro-substituted benzene ring, a pyridine ring, and a nitro group.
  • This compound has attracted attention due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions or direct functionalization of the starting materials.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.

      Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts continue to optimize synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Industry: Limited industrial applications currently, but further research may reveal new uses.

  • Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent (e.g., anti-tubercular activity).
    • It likely interacts with specific molecular targets or pathways within cells, affecting their function.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its unique features compared to other related compounds.

    Properties

    Molecular Formula

    C13H10ClN3O3

    Molecular Weight

    291.69 g/mol

    IUPAC Name

    4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide

    InChI

    InChI=1S/C13H10ClN3O3/c1-8-4-5-15-12(6-8)16-13(18)10-3-2-9(14)7-11(10)17(19)20/h2-7H,1H3,(H,15,16,18)

    InChI Key

    QQNPAXBOTBDGML-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

    Origin of Product

    United States

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